1-Fluoro-3-iodobenzene
Overview
Description
1-Fluoro-3-iodobenzene is an aromatic compound with the molecular formula C₆H₄FI. It consists of a benzene ring substituted with one fluorine atom and one iodine atom at the meta positions. This compound is known for its unique reactivity due to the presence of both fluorine and iodine, making it valuable in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
1-Fluoro-3-iodobenzene, also known as 3-Fluoroiodobenzene, is a chemical compound that primarily targets palladium catalysts . It interacts with these catalysts to facilitate various chemical reactions, particularly the hydroarylation of arylpropiolamides .
Mode of Action
3-Fluoroiodobenzene participates in palladium-catalyzed hydroarylation of arylpropiolamides . This interaction involves the formation of a complex with the palladium catalyst, which then facilitates the addition of a hydrogen atom and an aryl group to a carbon-carbon triple bond . The iodine and fluorine substituents on the benzene ring of 3-Fluoroiodobenzene likely influence the reactivity of the compound in these reactions .
Biochemical Pathways
The primary biochemical pathway affected by 3-Fluoroiodobenzene is the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines . 3-Fluoroiodobenzene is used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate in this synthesis . The resulting compounds have various applications in medicinal chemistry and materials science .
Result of Action
The primary result of 3-Fluoroiodobenzene’s action is the formation of 4-substituted benzo[b]thiophene-2-carboxamidines . These compounds have various applications in medicinal chemistry and materials science .
Action Environment
The action of 3-Fluoroiodobenzene is influenced by various environmental factors. For instance, the compound is light-sensitive and should be stored in a dark place . It is also sensitive to temperature and should be stored at room temperature . These factors can influence the compound’s stability and efficacy in chemical reactions .
Preparation Methods
1-Fluoro-3-iodobenzene can be synthesized through several methods:
Electrophilic Aromatic Substitution: One common method involves the iodination of fluorobenzene using iodine and a suitable oxidizing agent such as nitric acid.
Diazotization: Another method involves the diazotization of 3-fluoroaniline followed by treatment with potassium iodide.
Industrial Production: Industrially, this compound can be produced by the halogen exchange reaction, where a fluorine-containing benzene derivative is treated with iodine under specific conditions.
Chemical Reactions Analysis
1-Fluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atom.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized to form 3-fluorobenzoic acid or reduced to form 3-fluorobenzene.
Scientific Research Applications
1-Fluoro-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs due to its ability to undergo various chemical transformations.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems.
Comparison with Similar Compounds
1-Fluoro-3-iodobenzene can be compared with other halogenated benzenes:
Fluorobenzene: Lacks the iodine atom, making it less reactive in substitution reactions.
Iodobenzene: Lacks the fluorine atom, making it less reactive in nucleophilic aromatic substitution.
Chlorobenzene and Bromobenzene: These compounds have different halogen atoms, which affect their reactivity and applications.
This compound stands out due to the combined effects of fluorine and iodine, making it a versatile compound in various chemical processes.
Properties
IUPAC Name |
1-fluoro-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FI/c7-5-2-1-3-6(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKSBSORLCDRHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061524 | |
Record name | m-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-86-4 | |
Record name | 1-Fluoro-3-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-3-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Fluoro-3-iodobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-fluoro-3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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